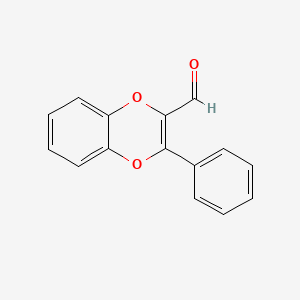

3-Phenyl-1,4-benzodioxine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

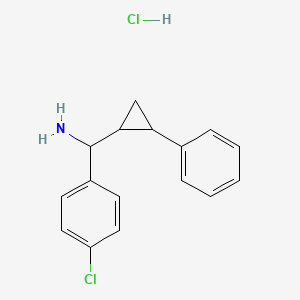

3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a chemical compound with the molecular formula C15H10O3 . It has an average mass of 238.238 Da and a monoisotopic mass of 238.062988 Da .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which include 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, involves alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position . The starting 1,4-benzodioxines are synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is represented by the SMILES notation O=CC1=C(Oc2ccccc2O1)c1ccccc1 . The InChI Key for this compound is BQFFKKHQXOJXBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Phenyl-1,4-benzodioxine-2-carbaldehyde has a molecular formula of C15H10O3 . Its average mass is 238.238 Da and its monoisotopic mass is 238.062988 Da .科学的研究の応用

Synthesis of Novel Heterocycles

A study by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, as a precursor for synthesizing novel heterocycles. These were achieved through reactions with various compounds, demonstrating its utility in the creation of diverse chemical structures (Baashen et al., 2017).

Green Chemistry Applications

In the field of green chemistry, Hangarge et al. (2002) explored the use of similar carbaldehydes in Knoevenagel condensation reactions conducted in an ionic liquid. This method offered a more environmentally friendly approach with higher yields and shorter reaction times compared to traditional procedures (Hangarge et al., 2002).

Synthesis of Antioxidant and Anti-inflammatory Compounds

Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. This research highlights the potential of carbaldehyde derivatives in medicinal chemistry, particularly in the development of treatments for inflammation and oxidative stress-related conditions (Sudha et al., 2021).

Antimicrobial Applications

Hamed et al. (2020) synthesized pyrazole derivatives of carbaldehydes and investigated their antimicrobial activity. Their study underscores the potential use of carbaldehyde derivatives in the development of new antimicrobial agents, particularly in combating various bacterial and fungal infections (Hamed et al., 2020).

Organic Photovoltaic Applications

Lee et al. (2008) synthesized a new multibranched crystalline molecule using thiophene-based carbaldehydes for the fabrication of organic photovoltaic (OPV) cells. This study demonstrates the utility of carbaldehyde derivatives in the development of renewable energy technologies, specifically in improving the efficiency of organic solar cells (Lee et al., 2008).

特性

IUPAC Name |

3-phenyl-1,4-benzodioxine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFKKHQXOJXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4-benzodioxine-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2740687.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)